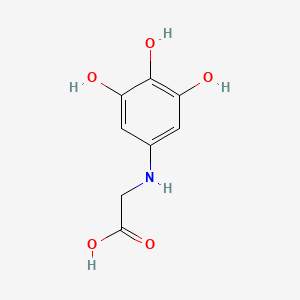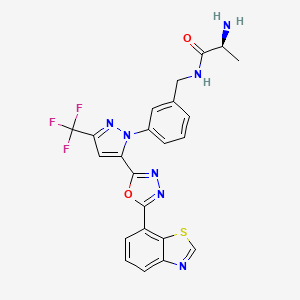
(RS)-3,4,5-trihydroxyphenylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(hydroxymethyl)phosphonium chloride is an organophosphorus compound with the chemical formula C4H12ClO4P. It is a white, water-soluble salt that has significant applications in various fields, including fire-retardant materials and microbiocides in commercial and industrial water systems .
Métodos De Preparación
Tetrakis(hydroxymethyl)phosphonium chloride can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid. The reaction is as follows :
PH3+4H2C=O+HCl→[P(CH2OH)4]Cl
This method ensures the formation of the cation P(CH2OH)4+, which is typical for phosphonium salts.
Análisis De Reacciones Químicas
Tetrakis(hydroxymethyl)phosphonium chloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form phosphine oxide.
Reduction: It can be reduced to form tris(hydroxymethyl)phosphine.
Substitution: It can react with urea to form flame-retardant finishes on textiles.
Common reagents and conditions used in these reactions include aqueous sodium hydroxide for reduction and urea for substitution. Major products formed from these reactions include tris(hydroxymethyl)phosphine and various flame-retardant polymers .
Aplicaciones Científicas De Investigación
Tetrakis(hydroxymethyl)phosphonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor to various organophosphorus compounds.
Biology: It serves as a microbiocide in commercial and industrial water systems.
Mecanismo De Acción
The mechanism by which tetrakis(hydroxymethyl)phosphonium chloride exerts its effects involves the formation of phosphine oxide and other derivatives through oxidation and substitution reactions. These reactions lead to the formation of high molecular weight polymers that provide flame-retardant properties. The molecular targets and pathways involved include the hydroxymethyl groups on the phosphonium cation and their interaction with various monomers .
Comparación Con Compuestos Similares
Tetrakis(hydroxymethyl)phosphonium chloride can be compared with other similar compounds such as tris(hydroxymethyl)phosphine and triphenylphosphine. While tris(hydroxymethyl)phosphine is derived from tetrakis(hydroxymethyl)phosphonium chloride and has similar applications, triphenylphosphine is used primarily as a reducing agent and in the synthesis of various organic compounds . The uniqueness of tetrakis(hydroxymethyl)phosphonium chloride lies in its high yield synthesis and its applications in flame-retardant materials and microbiocides .
Propiedades
Fórmula molecular |
C8H9NO5 |
|---|---|
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
2-(3,4,5-trihydroxyanilino)acetic acid |
InChI |
InChI=1S/C8H9NO5/c10-5-1-4(9-3-7(12)13)2-6(11)8(5)14/h1-2,9-11,14H,3H2,(H,12,13) |
Clave InChI |
ZXXHFFMAINKZSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(aminomethyl)piperidin-1-yl]-5-chlorophenyl}-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10772871.png)


![(3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile](/img/structure/B10772895.png)
![5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B10772897.png)
![N-[2-[3-[[[(E)-6,6-dimethylhept-2-en-4-ynyl]-ethylamino]methyl]phenoxy]ethyl]-N-methylthiophene-2-sulfonamide](/img/structure/B10772899.png)
![(2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide](/img/structure/B10772906.png)
![2-[4-(furan-2-ylmethyl)-5-[[4-methyl-3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B10772913.png)
![5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772918.png)


![benzyl N-[1-[[1-[3-(6-amino-2-methoxypurin-9-yl)propylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10772944.png)

![(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10772956.png)
